![molecular formula C11H21NO3 B2765699 tert-Butyl (1-(hydroxymethyl)-3-methylcyclobutyl)carbamate CAS No. 2297658-81-0](/img/structure/B2765699.png)
tert-Butyl (1-(hydroxymethyl)-3-methylcyclobutyl)carbamate
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Description
Scientific Research Applications
Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines
Tert-butyl (1-(hydroxymethyl)-3-methylcyclobutyl)carbamate serves as a valuable reagent in the synthesis of N-Boc-protected anilines. In particular, it plays a crucial role in palladium-catalyzed reactions, allowing for the efficient introduction of Boc (tert-butoxycarbonyl) protecting groups onto aromatic amines. These protected anilines find applications in medicinal chemistry, agrochemicals, and materials science .
Synthesis of Tetrasubstituted Pyrroles
Researchers have utilized tert-butyl (1-(hydroxymethyl)-3-methylcyclobutyl)carbamate in the synthesis of tetrasubstituted pyrroles. These pyrroles are functionalized with ester or ketone groups at the C-3 position. The compound’s unique structure allows for diverse substitution patterns, making it a versatile building block for designing novel organic molecules .
Cyclopropanation Reactions
Tert-butyl (1-(hydroxymethyl)-3-methylcyclobutyl)carbamate can be synthesized in three steps (with an overall yield of 40%) from N,N-dibenzyl-2-benzyloxyacetamide. The reductive cyclopropanation, specifically the de Meijere variant of the Kulinkovich reaction, is a key step in its preparation. This reaction highlights the compound’s potential as a cyclopropane source in synthetic chemistry .
Medicinal Chemistry and Drug Development
Given its unique cyclopropyl and carbamate moieties, tert-butyl (1-(hydroxymethyl)-3-methylcyclobutyl)carbamate could be explored further in drug discovery. Researchers may investigate its pharmacological properties, potential bioactivity, and interactions with biological targets. Its stable structure and ease of functionalization make it an interesting scaffold for designing new drug candidates .
Materials Science and Polymer Chemistry
The presence of a cyclopropyl ring and a carbamate group in this compound suggests potential applications in materials science. Researchers might explore its use as a monomer for polymer synthesis or as a building block for designing novel materials with specific properties. Its stability and reactivity could contribute to the development of functional polymers .
Chemical Biology and Probing Enzyme Mechanisms
Tert-butyl (1-(hydroxymethyl)-3-methylcyclobutyl)carbamate could find applications in chemical biology. By incorporating it into enzyme substrates or inhibitors, scientists may probe enzyme mechanisms, study active sites, and explore enzyme-substrate interactions. Its unique structure may offer insights into enzymatic processes and catalysis .
properties
IUPAC Name |
tert-butyl N-[1-(hydroxymethyl)-3-methylcyclobutyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8-5-11(6-8,7-13)12-9(14)15-10(2,3)4/h8,13H,5-7H2,1-4H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLMPPXJUOESHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)(CO)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1-(hydroxymethyl)-3-methylcyclobutyl)carbamate |
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